

# Validating the anticancer effects of "Anticancer agent 172" in patient-derived xenografts

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## Compound of Interest

Compound Name: Anticancer agent 172

Cat. No.: B12366171

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## Comparative Analysis of Anticancer Agent 172 in Patient-Derived Xenograft Models

This guide provides a comprehensive comparison of the novel dual PI3K/mTOR inhibitor, "**Anticancer agent 172**," against established therapies in a patient-derived xenograft (PDX) model of PIK3CA-mutant breast cancer. The data presented herein is intended to offer researchers and drug development professionals an objective evaluation of its preclinical efficacy and mechanism of action.

### Agent Comparison and Efficacy

"**Anticancer agent 172**" was evaluated against a selective PI3K inhibitor (Alpelisib), an mTOR inhibitor (Everolimus), and a standard-of-care chemotherapy (Paclitaxel). The primary endpoint was Tumor Growth Inhibition (TGI), with secondary endpoints focused on target modulation and tolerability.

Table 1: Comparative Efficacy and Tolerability in BR-042-PX PDX Model

Agent	Dosing Schedule	Mean TGI (%)	Standard Deviation (±)	Mean Body Weight Change (%)
Vehicle Control	Daily, p.o.	0	N/A	+1.5
Anticancer agent 172	50 mg/kg, Daily, p.o.	98.2	5.1	-3.2
Alpelisib	150 mg/kg, Daily, p.o.	75.4	8.9	-4.5
Everolimus	10 mg/kg, Daily, p.o.	62.1	10.3	-2.8
Paclitaxel	20 mg/kg, QW, i.v.	55.8	12.5	-8.9

TGI: Tumor Growth Inhibition; p.o.: Oral gavage; i.v.: Intravenous; QW: Once weekly.

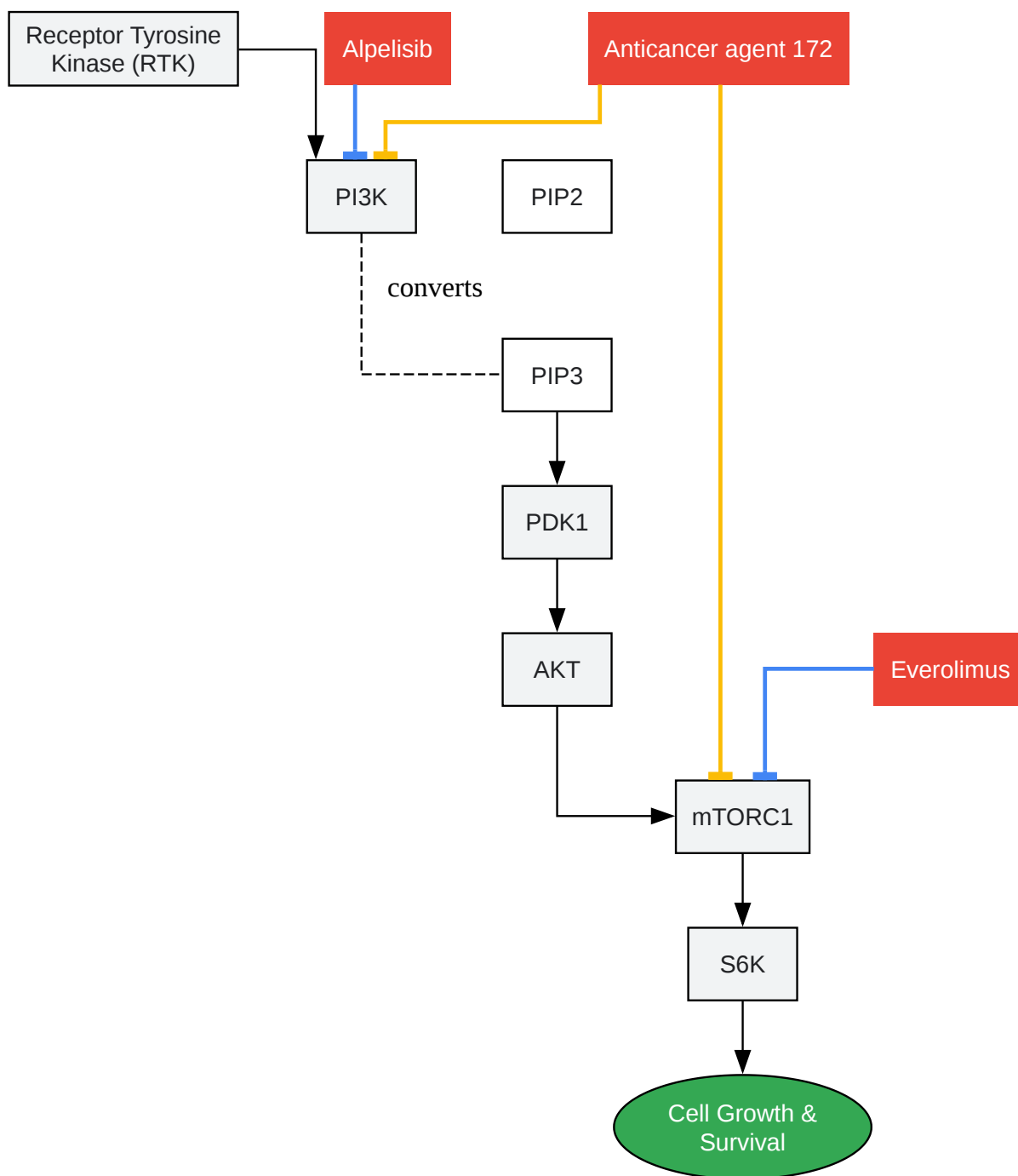
Table 2: Target Modulation via Immunohistochemistry (IHC)

Agent	Biomarker	Mean % Positive Cells (Stained)	Standard Deviation (±)
Vehicle Control	p-AKT (S473)	85.2	7.6
p-S6K (T389)	91.5	5.8	
Anticancer agent 172	p-AKT (S473)	5.1	2.3
p-S6K (T389)	3.8	1.9	
Alpelisib	p-AKT (S473)	10.3	4.1
p-S6K (T389)	45.7	9.2	
Everolimus	p-AKT (S473)	82.1	8.0
p-S6K (T389)	12.5	5.5	

p-AKT and p-S6K are key downstream effectors of PI3K and mTOR, respectively. A reduction in staining indicates successful target inhibition.

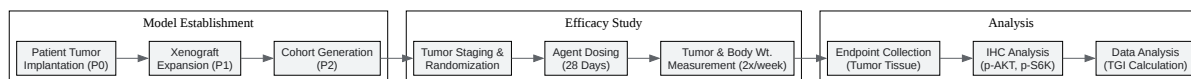
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental design used for this comparative study.



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Caption: PI3K/AKT/mTOR pathway with inhibition points for each agent.



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